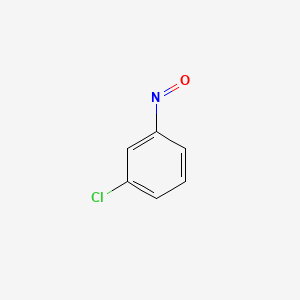![molecular formula C12H8S B14749731 Naphtho[1,2-c]thiophene CAS No. 232-81-5](/img/structure/B14749731.png)
Naphtho[1,2-c]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-c]thiophene is a polycyclic aromatic hydrocarbon that consists of a naphthalene ring fused with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[1,2-c]thiophene can be synthesized through several methods. One common approach involves the cyclization of naphthalene-1,2-dione with α-enolic dithioesters via a Michael-type addition, followed by oxidation and cyclization . Another method includes the arylation of acrylic acid with α- and β-iodonaphthalene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-c]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as thionyl chloride.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, such as nitration, which typically results in the formation of 2-nitro derivatives.
Common Reagents and Conditions:
Oxidation: Thionyl chloride is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
Naphtho[1,2-c]thiophene has a wide range of scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of new materials with unique electronic properties.
Medicinal Chemistry: this compound derivatives have shown potential in medicinal chemistry for their biological activities.
Mechanism of Action
The mechanism by which naphtho[1,2-c]thiophene exerts its effects is primarily related to its electronic structure. The compound’s fused ring system allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various electronic components in organic semiconductors .
Comparison with Similar Compounds
Naphtho[1,2-c]thiophene can be compared with other similar compounds, such as:
Naphtho[2,3-b]thiophene: Another thiophene-fused naphthalene derivative with slightly different electronic properties.
Benzo[b]naphtho[1,2-d]thiophene: A compound with a similar structure but different substitution patterns.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties that are advantageous for certain applications in organic electronics and materials science .
Properties
CAS No. |
232-81-5 |
|---|---|
Molecular Formula |
C12H8S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
benzo[g][2]benzothiole |
InChI |
InChI=1S/C12H8S/c1-2-4-11-9(3-1)5-6-10-7-13-8-12(10)11/h1-8H |
InChI Key |
YPEFMQGGABUYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CSC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
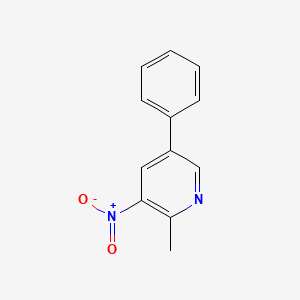
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
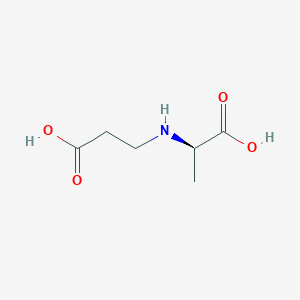

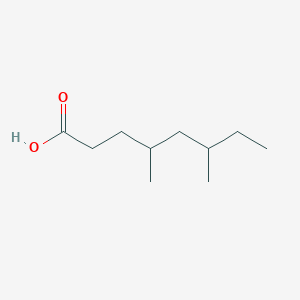

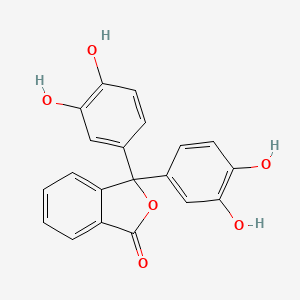
![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)

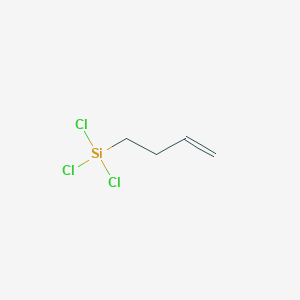
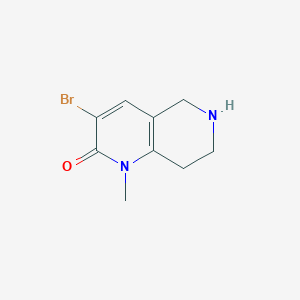
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
